1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1326816-71-0

1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-3090849
CAS Number: 1326816-71-0
Molecular Formula: C22H18BrN5O2
Molecular Weight: 464.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antifungal agents: [] Research has shown that some pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrate promising antifungal activity against various plant pathogens.
  • Anticonvulsant agents: [] Certain derivatives within this class are being explored for their potential as anticonvulsant agents due to their activity in preclinical seizure models.
  • Cytotoxic activity: [] Several pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory agents: [] Some pyrazolo[3,4-d]pyrimidin-4-one derivatives show significant anti-inflammatory activity in animal models, suggesting potential for treating inflammatory diseases.
  • Phosphodiesterase inhibitors: [, , , , , ] A significant application lies in developing potent and selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE1 and PDE9. These inhibitors show promise in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. [, , , ]

PF-04447943

Compound Description: PF-04447943 (6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a selective and potent inhibitor of phosphodiesterase 9A (PDE9A) that demonstrates good brain penetration. [] It has shown efficacy in elevating cGMP levels in the brain and cerebrospinal fluid of rodents, leading to procognitive effects in animal models and synaptic stabilization in a mouse model of amyloid precursor protein (APP) overexpression. [] Clinical trials have indicated that PF-04447943 is well-tolerated in humans and increases cGMP levels in the cerebrospinal fluid of healthy individuals. []

Relevance: PF-04447943 and 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one share the core structure of a pyrazolo[3,4-d]pyrimidin-4-one ring system. [] The variations lie in the substituents attached to this core, showcasing how modifications at these positions can significantly impact biological activity and target selectivity.

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound is another name for PF-04447943, a selective brain-penetrant PDE9A inhibitor. [] Its development was driven by structure-based drug design (SBDD) and parallel synthetic chemistry. [] The compound's selectivity for PDE9A stems from targeting the unique residues within the PDE9A catalytic site compared to other PDE family members. []

Relevance: This compound is identical to 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, highlighting the importance of this specific structure as a pharmacophore for PDE9A inhibition. [] The research surrounding this compound emphasizes the potential of targeting PDE9A for treating cognitive disorders.

5-(2-Chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives

Compound Description: This series of compounds was investigated for antifungal activity, specifically targeting the plant pathogens Valsa mali and Physalospora piricola. [] These derivatives were synthesized as part of an effort to identify novel fungicides with new mechanisms of action. []

Relevance: This series, like 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, emphasizing the versatility of this scaffold for diverse biological activities. [] The presence of a pyridine ring in these derivatives, compared to the bromophenyl group in the target compound, highlights the possibility of substituting aromatic rings at that position to modulate activity.

1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound served as a key intermediate in the synthesis of a library of pyrazolo[3,4-d]pyrimidine-4-one derivatives investigated as potential anticonvulsant agents. [] It was synthesized through a multi-step process involving the reaction of 4-bromophenylhydrazine hydrochloride with ethyletoxymethyl encyanocetate, followed by cyclization with formamide. []

Relevance: 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is structurally similar to 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, with the key difference being the absence of the 5-(4-(2-oxopyrrolidin-1-yl)benzyl) substituent in the former. [] This comparison highlights the influence of this specific substituent on the target compound's potential biological activity.

1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: Similar to the previous compound, this molecule was also utilized as an intermediate in the development of potential anticonvulsant agents based on the pyrazolo[3,4-d]pyrimidine-4-one scaffold. [] This compound differs from its 4-bromophenyl analogue only in the position of the halogen substituent on the phenyl ring. []

Relevance: Comparing 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one to 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one illustrates the possibility of modifications at the 1-phenyl ring, such as halogen substitutions at different positions, for optimizing physicochemical properties and exploring structure-activity relationships. []

1-(4-Methoxyphenyl)-5-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyridine-4-one

Compound Description: This compound, a pyrazolo[3,4-d]pyridine-4-one derivative, was found to exhibit potent anticonvulsant activity in various rodent seizure models. [] It demonstrated a wide therapeutic window and a polymodal mechanism of action. [] The compound showed sedative and anxiolytic effects in behavioral tests and also displayed antiamnesic properties, suggesting potential for treating cognitive impairments. []

Relevance: Although this compound features a pyrazolo[3,4-d]pyridine-4-one core compared to the pyrazolo[3,4-d]pyrimidin-4-one of 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the structural similarity, particularly the presence of substituted phenyl and piperazine moieties, suggests potential overlap in their pharmacological profiles. [] The research on this compound further strengthens the notion that these types of structures hold promise for treating CNS disorders.

Compound Description: This compound represents a pyrido(2,3-d)pyrimidin-4-one derivative synthesized and evaluated for its cytotoxic activity. [] This compound is structurally related to tyrosine kinase and thymidylate synthase inhibitors. []

Relevance: While structurally distinct from the target compound, the presence of a pyrimidine ring and variations on the core heterocycle (pyrido vs. pyrazolo) highlight the diversity within this family of compounds and their potential for targeting different biological pathways, including those relevant to cancer. []

1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This series of compounds, featuring a benzothiazole group attached to the pyrazolo[3,4-d]pyrimidine scaffold, were synthesized and assessed for cytotoxic activity against various cancer cell lines. [] They were designed based on the inhibitory potential of fused pyrimidine derivatives against tyrosine kinases and thymidylate synthase. []

Relevance: The 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine series shares the pyrazolo[3,4-d]pyrimidine core with 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrating the potential of this scaffold for developing anticancer agents. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative that incorporates a thieno[2,3-d]pyrimidine moiety. [, ] It was efficiently synthesized via the reaction of a pyrazole amine with a substituted chromenone in the presence of a catalyst. []

Relevance: While this compound possesses a more complex structure than 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, both share the presence of a pyrazole ring fused to other heterocyclic systems. [, ] This commonality highlights the structural diversity within the broader family of fused pyrazole derivatives and their potential applications in medicinal chemistry.

5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives

Compound Description: This series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, specifically those with various substituents at the 5-amino group, were synthesized and evaluated for their anti-inflammatory activity and ulcerogenicity. []

Relevance: These derivatives share a very similar core structure with 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, indicating that even small changes in substituents can impact pharmacological activity. [] The research on these anti-inflammatory compounds highlights the versatility of this scaffold for different therapeutic areas.

Compound Description: These compounds, characterized by a quinazolinone ring linked to a pyrazolo[3,4-d]pyrimidine moiety, are described as phosphoinositide 3-kinase (PI3K) inhibitors. [, ] They were designed and synthesized for their potential therapeutic application in treating inflammatory diseases, particularly respiratory inflammatory diseases. [, ]

Relevance: While structurally distinct from 1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, they share the common feature of a substituted pyrazolo[3,4-d]pyrimidine core. [, ] This highlights the potential for diverse pharmacological activities by modifying the substituents on this core structure.

Properties

CAS Number

1326816-71-0

Product Name

1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(4-bromophenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C22H18BrN5O2

Molecular Weight

464.323

InChI

InChI=1S/C22H18BrN5O2/c23-16-5-9-18(10-6-16)28-21-19(12-25-28)22(30)26(14-24-21)13-15-3-7-17(8-4-15)27-11-1-2-20(27)29/h3-10,12,14H,1-2,11,13H2

InChI Key

OODQTFFORSGHSR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.